molecular formula C6H11NO2 B112476 3-Amino-3-cyclopropylpropanoic acid CAS No. 331633-72-8

3-Amino-3-cyclopropylpropanoic acid

Cat. No. B112476
CAS RN: 331633-72-8
M. Wt: 129.16 g/mol
InChI Key: IHWFMMMLMIDKCB-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropylpropanoic acid, also known as 3-cyclopropyl-beta-alanine, is an amino acid derivative . It has a molecular weight of 129.16 and is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of this compound is C6H11NO2 . The InChI code is 1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 129.16 .

Mechanism of Action

Target of Action

The primary targets of 3-Amino-3-cyclopropylpropanoic acid are currently unknown. This compound is a derivative of propanoic acid, which suggests it may interact with biological systems in a similar manner . .

Mode of Action

As an amino acid derivative, it could potentially interact with various enzymes, receptors, or transport proteins, but this is purely speculative without further studies .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structure, it might be involved in amino acid metabolism or other related pathways. Without specific studies on this compound, it’s difficult to determine its exact role in biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. It’s important to note that these properties can significantly impact the compound’s therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without specific studies on this compound, it’s difficult to determine its exact effects at the molecular and cellular levels .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .

Advantages and Limitations for Lab Experiments

The main advantage of using 3-CAPA in laboratory experiments is its stability. It is relatively easy to synthesize and is stable in a wide range of temperatures and pH levels. It is also soluble in water, making it easy to use in a variety of experiments. However, 3-CAPA is not very soluble in organic solvents, so it may not be suitable for some experiments.

Future Directions

In the future, 3-CAPA may be used to develop new drugs and therapies. It could be used to study the structure and function of proteins and DNA, as well as to study the mechanisms of enzyme action. It could also be used to develop new agrochemicals and polymers. Additionally, 3-CAPA may be used to study the effects of inflammation and to develop new treatments for a variety of diseases. Finally, 3-CAPA could be used to study the effects of certain neurotransmitters and to develop new therapies for neurological disorders.

Scientific Research Applications

3-CAPA has a wide range of scientific applications. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the study of enzyme mechanisms and the development of new drugs. 3-CAPA has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA and RNA.

Safety and Hazards

The safety information for 3-Amino-3-cyclopropylpropanoic acid indicates that it has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

3-amino-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFMMMLMIDKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436203
Record name 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331633-72-8
Record name 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of cyclopropanecarboxaldehyde (150.2 g, 2.1 mol), ammonium acetate (329.9 g, 4.3 mol), malonic acid (223 g, 2.1 mol), and ethanol (850 mL) was stirred at reflux for 19 h. The reaction was analyzed by LCMS and determined to be complete. The mixture was allowed to cool to room temperature. The heterogeneous mixture was further cooled with an ice-bath and stirred 3 h prior to collecting the solid precipitate by suction filtration. The cake was washed with cold ethanol (displacement wash: 250 mL) and the solids dried under vacuum to provide 146.5 g of the desired compound (53% yield) as a white solid. mp: 206-208° C.
Quantity
150.2 g
Type
reactant
Reaction Step One
Quantity
329.9 g
Type
reactant
Reaction Step One
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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